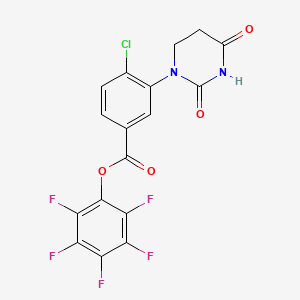

E3 ligase Ligand 25

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C17H8ClF5N2O4 |

|---|---|

Molekulargewicht |

434.7 g/mol |

IUPAC-Name |

(2,3,4,5,6-pentafluorophenyl) 4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoate |

InChI |

InChI=1S/C17H8ClF5N2O4/c18-7-2-1-6(5-8(7)25-4-3-9(26)24-17(25)28)16(27)29-15-13(22)11(20)10(19)12(21)14(15)23/h1-2,5H,3-4H2,(H,24,26,28) |

InChI-Schlüssel |

ZOUXZDKKKNCUBA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of a Representative E3 Ligase Ligand: Pomalidomide

Disclaimer: The specific molecule "E3 ligase Ligand 25" is not documented in publicly available scientific literature. It may be an internal research compound or a hypothetical name. Therefore, this guide utilizes Pomalidomide , a well-characterized and clinically approved E3 ligase ligand, as a representative example to detail the core mechanism of action, experimental validation, and quantitative characteristics relevant to this class of molecules. The principles and methodologies described herein are broadly applicable to the study of other molecular glue degraders.

Pomalidomide is a third-generation immunomodulatory drug (IMiD) used in the treatment of multiple myeloma.[1][2] Its therapeutic effects are primarily driven by its function as a "molecular glue" that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[2]

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Pomalidomide's primary molecular target is Cereblon (CRBN), which acts as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[2][3][4] In its natural state, this E3 ligase complex tags specific proteins with ubiquitin, marking them for degradation by the 26S proteasome. Pomalidomide functions by binding to a specific pocket on CRBN, which alters the ligase's surface and induces the recruitment of "neosubstrates"—proteins that are not normally targeted by the native CRL4-CRBN complex.[2][5]

The most critical neosubstrates for pomalidomide's anti-myeloma activity are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[][7][8][9][10] These proteins are crucial for the survival and proliferation of multiple myeloma cells.[8][9] Upon recruitment to the pomalidomide-bound CRL4-CRBN complex, Ikaros and Aiolos are polyubiquitinated and subsequently degraded by the proteasome.[2][][8]

The degradation of Ikaros and Aiolos leads to a cascade of downstream anti-cancer effects:

-

Direct Anti-Myeloma Activity: The loss of IKZF1 and IKZF3 causes downregulation of key survival factors for myeloma cells, including Interferon Regulatory Factor 4 (IRF4) and c-Myc, leading to cell cycle arrest and apoptosis.[4][7][8]

-

Immunomodulatory Effects: In T cells, Ikaros and Aiolos act as transcriptional repressors of the Interleukin-2 (IL-2) gene.[2][8][11] Their degradation leads to increased IL-2 production, which enhances the proliferation and cytotoxic activity of T cells and Natural Killer (NK) cells, thereby boosting the anti-tumor immune response.[2][11][12]

Pomalidomide also induces the degradation of other neosubstrates, such as ARID2 and the leukemogenic fusion protein PLZF-RARα, which contributes to its therapeutic effects in different contexts.[7][13][14]

References

- 1. Pomalidomide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]

- 5. benchchem.com [benchchem.com]

- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 8. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 13. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Identifying the Target E3 Ligase for Novel Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of small molecule ligands that bind to E3 ubiquitin ligases has been a transformative development in the field of targeted protein degradation (TPD). These ligands, when incorporated into bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), enable the hijacking of the cellular ubiquitin-proteasome system to selectively degrade proteins of interest (POIs). While a handful of E3 ligases, most notably Cereblon (CRBN) and Von Hippel-Lindau (VHL), have been extensively utilized, the human genome encodes over 600 E3 ligases, representing a vast and largely untapped resource for expanding the scope of TPD.[1][2] A critical step in harnessing this potential is the identification and validation of the specific E3 ligase targeted by a novel ligand. This guide provides an in-depth overview of the core experimental methodologies and data analysis strategies employed in this process.

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation. It involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is the substrate recognition component, responsible for transferring ubiquitin to the target protein, marking it for degradation by the proteasome.[2][]

PROTACs are heterobifunctional molecules that consist of a ligand for a POI and a ligand for an E3 ligase, connected by a chemical linker. By simultaneously binding to both the POI and the E3 ligase, the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase).[4] This proximity-induced ubiquitination of the POI leads to its subsequent degradation by the proteasome.[]

Figure 1. Mechanism of action of a PROTAC molecule.

Key Methodologies for E3 Ligase Target Identification

Identifying the specific E3 ligase that a novel ligand engages is a multi-step process that combines computational, biochemical, and cell-based approaches. The following sections detail the core experimental protocols.

Affinity-Based Proteomics

Affinity-based proteomics is a powerful and unbiased method to identify the protein targets of a small molecule.

Experimental Protocol: Affinity Chromatography Coupled with Mass Spectrometry

-

Immobilization of the Ligand:

-

Synthesize an analog of the ligand with a reactive handle (e.g., an alkyne or an azide for click chemistry, or a biotin moiety).

-

Covalently attach the modified ligand to a solid support (e.g., agarose or magnetic beads).

-

-

Cell Lysate Preparation:

-

Culture relevant cells and harvest them.

-

Lyse the cells under non-denaturing conditions to maintain protein complexes.

-

Clarify the lysate by centrifugation to remove insoluble material.

-

-

Affinity Pulldown:

-

Incubate the cell lysate with the ligand-immobilized beads.

-

As a negative control, incubate the lysate with beads that have not been functionalized with the ligand.

-

For competition experiments, pre-incubate the lysate with an excess of the free, unmodified ligand before adding the beads.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins, either by using a high concentration of the free ligand, changing the buffer conditions (e.g., pH or salt concentration), or using a denaturing buffer.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining. Excise specific bands for in-gel digestion.

-

Alternatively, perform in-solution digestion of the entire eluate with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database.

-

Data Analysis:

Proteins that are significantly enriched in the ligand pulldown compared to the control pulldown, and whose binding is competed away by the free ligand, are considered high-confidence interactors. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, can provide more robust quantitative data.[5]

Figure 2. Workflow for affinity-based proteomics.

Cellular Thermal Shift Assay (CETSA)

CETSA is a technique used to assess the binding of a ligand to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol: CETSA

-

Cell Treatment:

-

Treat intact cells with the ligand of interest or a vehicle control.

-

-

Heating:

-

Heat the cell suspensions at a range of temperatures.

-

-

Lysis and Protein Quantification:

-

Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Data Analysis:

A shift in the melting curve of a protein to a higher temperature in the presence of the ligand indicates direct binding.

Fragment-Based Screening

Fragment-based ligand discovery (FBLD) can be employed to identify small, low-molecular-weight compounds (fragments) that bind to an E3 ligase of interest.[6] These fragments can then be optimized into more potent ligands.

Experimental Protocol: NMR-Based Fragment Screening

-

Protein Preparation:

-

Express and purify the E3 ligase or its substrate-binding domain. For NMR, the protein is typically labeled with ¹⁵N.

-

-

NMR Spectroscopy:

-

Acquire a ¹H-¹⁵N HSQC spectrum of the protein. Each peak in the spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

-

Screen a library of fragments by acquiring an HSQC spectrum of the protein in the presence of each fragment or a small mixture of fragments.

-

Data Analysis:

Binding of a fragment to the protein will cause a chemical shift perturbation (a change in the position) of the peaks corresponding to the amino acid residues at or near the binding site. This allows for the identification of binders and provides information about the binding site.[1]

Functional Assays for Target Validation

Once a candidate E3 ligase has been identified, functional assays are crucial to confirm that the ligand can recruit this E3 ligase to a target protein and induce its degradation.

Experimental Protocol: PROTAC-Mediated Degradation Assay

-

PROTAC Synthesis:

-

Synthesize a PROTAC by linking the novel E3 ligase ligand to a ligand for a known protein of interest (e.g., BRD4).

-

-

Cell Treatment:

-

Treat cells expressing the target protein and the candidate E3 ligase with the PROTAC at various concentrations and for different durations.

-

-

Protein Degradation Measurement:

-

Lyse the cells and measure the levels of the target protein by Western blotting or quantitative mass spectrometry.

-

Data Analysis:

A dose- and time-dependent decrease in the level of the target protein indicates successful PROTAC-mediated degradation. To confirm the involvement of the specific E3 ligase, the experiment can be repeated in cells where the candidate E3 ligase has been knocked down or knocked out. The degradation should be attenuated or abolished in these cells.

Figure 3. Logical workflow for E3 ligase target validation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for ligands targeting well-characterized and emerging E3 ligases, providing a benchmark for the evaluation of novel ligands.

Table 1: Ligands for Well-Characterized E3 Ligases

| E3 Ligase | Ligand Class | Representative Ligand | Binding Affinity (Kd) | PROTAC DC50 |

| CRBN | Glutarimide-based | Pomalidomide | ~2.5 µM | Varies with POI |

| VHL | Hypoxia-inducible factor (HIF) mimetics | VH032 | ~190 nM | Varies with POI |

| MDM2 | Nutlin-based | Nutlin-3a | ~90 nM | Varies with POI |

| IAP | Smac mimetics | LCL161 | ~20-40 nM | Varies with POI |

Table 2: Ligands for Emerging E3 Ligases

| E3 Ligase | Ligand Class | Representative Ligand | Binding Affinity (IC50) | PROTAC DC50 |

| FEM1B | Covalent | EN106 | 2.2 µM | Not reported |

| KEAP1 | Covalent | Bardoxolone | ~33 nM | Varies with POI |

| DCAF16 | Covalent | Indisulam | Not reported | Varies with POI |

| TRIM25 | Covalent | Compound 10 | Not reported | Not reported in cells |

Note: Binding affinities and PROTAC efficiencies are highly dependent on the specific assay conditions and the protein of interest.

Conclusion

The identification of the E3 ligase target for a novel ligand is a critical step in the development of new TPD strategies. A combination of unbiased proteomics, biophysical validation, and functional cell-based assays is essential for confident target assignment. The methodologies outlined in this guide provide a robust framework for researchers to navigate this process. As new ligands for a wider range of E3 ligases are discovered, the therapeutic potential of targeted protein degradation will continue to expand, offering new avenues for treating a wide array of diseases.[1][7]

References

- 1. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identifying E3 Ligase Substrates with Quantitative Degradation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Characterization of E3 Ligase Ligand 25

This guide provides a comprehensive overview of the discovery, characterization, and application of the novel covalent ligand for the E3 ubiquitin ligase TRIM25, herein referred to as E3 Ligase Ligand 25. This document is intended for researchers, scientists, and drug development professionals working in the fields of targeted protein degradation, chemical biology, and oncology.

Introduction to E3 Ubiquitin Ligases and Targeted Protein Degradation

Ubiquitination is a critical post-translational modification that governs a multitude of cellular processes by marking proteins for degradation or altering their function.[1][2] The specificity of this process is conferred by over 600 E3 ubiquitin ligases, which recognize specific substrate proteins.[1][2][3][4] This inherent specificity has been harnessed by technologies like Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit an E3 ligase to a target protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3][][6][7][8][9][10]

The discovery of novel E3 ligase ligands is paramount to expanding the scope and efficacy of targeted protein degradation.[7][11] While ligands for E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL) are well-established, the exploration of new E3 ligase recruiters offers the potential for tissue-specific protein degradation and overcoming resistance mechanisms.[7][11][12]

Discovery of this compound: A Covalent Approach

This compound was identified as a covalent ligand targeting the PRYSPRY substrate binding domain of the Tripartite Motif (TRIM) family E3 ligase, TRIM25.[13] TRIM25 is implicated in various cellular functions, including immune regulation and cancer signaling pathways.[13][14] The discovery of Ligand 25 represents a significant advancement in liganding previously challenging E3 ligases.

The discovery workflow involved a covalent fragment screening approach coupled with high-throughput chemistry and direct-to-biology optimization.[13] This strategy allowed for the efficient identification and elaboration of fragment hits into potent and selective ligands.

Characterization of this compound

The interaction of this compound with TRIM25 was characterized through various biochemical and biophysical assays. The covalent nature of the binding to the PRYSPRY domain was confirmed, and the ligand's potency was determined.

| Parameter | Value | Method |

| Target E3 Ligase | TRIM25 | - |

| Binding Domain | PRYSPRY | X-ray Crystallography |

| Binding Mode | Covalent | Mass Spectrometry |

| IC50 | 1.8 µM | Biochemical Assay |

Table 1: Biochemical and biophysical properties of this compound.

The X-ray crystal structure of the TRIM25 PRYSPRY domain in complex with this compound revealed the precise binding site and the key interactions driving ligand recognition. This structural information is invaluable for the rational design of more potent and selective TRIM25-recruiting ligands.[13]

The ability of this compound to engage TRIM25 in a cellular context was demonstrated. Furthermore, the ligand was shown to enhance the in vitro auto-ubiquitination activity of TRIM25, confirming its functional effect on the E3 ligase.[13]

Application of this compound in Targeted Protein Ubiquitination

To demonstrate its utility in targeted protein degradation, this compound was incorporated into a heterobifunctional PROTAC molecule. This PROTAC was designed to recruit TRIM25 to a neosubstrate, thereby inducing its ubiquitination.

The results demonstrated successful in vitro targeted ubiquitination of the neosubstrate by TRIM25, validating the potential of this compound as a valuable tool for the development of novel PROTACs.[13]

Experimental Protocols

-

Objective: To identify initial fragment hits that covalently bind to the TRIM25 PRYSPRY domain.

-

Method: A library of cysteine-reactive fragments is screened against the purified TRIM25 PRYSPRY domain. Binding is detected using mass spectrometry to identify fragments that have formed a covalent adduct with the protein.

-

Objective: To rapidly synthesize analogs of the initial fragment hits to improve potency and selectivity.

-

Method: Automated synthesis platforms are utilized to generate a library of related compounds by modifying the core scaffold of the hit fragments.

-

Objective: To assess the functional activity of this compound and derived PROTACs.

-

Protocol:

-

Assemble a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme (Ube2D2), ubiquitin, ATP, and the E3 ligase (TRIM25).

-

Add the test compound (this compound or PROTAC) and the target protein (for PROTAC assays).

-

Incubate the reaction at 37°C for a defined period.

-

Quench the reaction and analyze the formation of polyubiquitin chains on TRIM25 (auto-ubiquitination) or the target protein by Western blotting using an anti-ubiquitin antibody.

-

-

Objective: To confirm target engagement of this compound with TRIM25 in live cells.

-

Method:

-

Treat cells with the test compound or vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble TRIM25 at each temperature by Western blotting. Covalent binding of the ligand is expected to increase the thermal stability of TRIM25.

-

Conclusion and Future Directions

The discovery and characterization of this compound, a novel covalent ligand for TRIM25, significantly expands the toolbox for targeted protein degradation.[13] This work provides a proof-of-concept for liganding challenging E3 ligases and demonstrates the potential of these new recruiters in the development of next-generation PROTACs. Future efforts will focus on further optimizing the potency and selectivity of Ligand 25-based PROTACs and exploring their therapeutic potential in relevant disease models.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 6. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery and optimisation of a covalent ligand for TRIM25 and its application to targeted protein ubiquitination - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01540E [pubs.rsc.org]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-depth Technical Guide on the Role of E3 Ligase Ligands in Targeted Protein Degradation

Disclaimer: As "E3 ligase Ligand 25" does not correspond to a publicly recognized molecule, this guide utilizes a well-characterized ligand for the von Hippel-Lindau (VHL) E3 ligase, VH032 , as a representative example.[1][2] The principles, data, and protocols described are broadly applicable to other E3 ligase ligands used in the development of Proteolysis-Targeting Chimeras (PROTACs).

Introduction to Targeted Protein Degradation (TPD)

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own machinery to eliminate disease-causing proteins.[2] Unlike traditional inhibitors that block a protein's function, TPD employs heterobifunctional molecules, most notably PROTACs, to induce the selective degradation of a target protein.[3]

A PROTAC consists of three components: a ligand that binds the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[4] This dual-binding molecule acts as a bridge, bringing the POI and the E3 ligase into close proximity. This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the POI, marking it for destruction by the 26S proteasome.[5]

The von Hippel-Lindau (VHL) E3 ligase is one of the most widely used in PROTAC design due to the availability of potent small molecule ligands and its broad tissue expression.[3][6]

Core Mechanism of Action: VHL Ligand-Based PROTACs

The primary role of a VHL ligand within a PROTAC is to recruit the VHL E3 ligase complex. The process is catalytic and can be broken down into the following key steps:

-

Ternary Complex Formation : The PROTAC simultaneously binds to both the target protein (POI) and the VHL E3 ligase, forming a crucial ternary complex (POI-PROTAC-VHL).[7][8] The stability and conformation of this complex are critical determinants of degradation efficiency.[9]

-

Ubiquitination of Target Protein : Once the ternary complex is formed, the VHL ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the POI.[5]

-

Proteasomal Degradation : The poly-ubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[10] The PROTAC molecule is then released and can engage another POI and E3 ligase, continuing its catalytic cycle.[11]

Quantitative Data Presentation

The efficacy of a PROTAC is defined by several key quantitative parameters. The tables below summarize representative data for VHL-based PROTACs targeting the BRD4 protein, such as MZ1, which incorporates a VH032-derived moiety.[1][8]

Table 1: Binding Affinities and Ternary Complex Formation

| Molecule | Binds to | Technique | Kd (nM) | Cooperativity (α) |

| VH032 | VHL E3 Ligase | SPR / ITC | 185 | N/A |

| MZ1 | VHL E3 Ligase | ITC | 67 ± 8 | N/A |

| MZ1 | BRD4BD2 | ITC | 15 | N/A |

| VHL-MZ1-BRD4BD2 | Ternary Complex | ITC | 4.4 ± 1.0 | >1 (Positive) |

Data sourced from studies on well-characterized VHL-based PROTACs like MZ1.[12] Cooperativity (α) is a measure of how the binding of one protein partner affects the PROTAC's affinity for the other. α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary interactions would suggest.[9][12]

Table 2: Cellular Degradation Potency and Efficacy

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| MZ1 | BRD4 | HeLa | ~15 | >90% |

| MZ1 | BRD2 | HeLa | ~25 | >80% |

| MZ1 | BRD3 | HeLa | ~75 | >70% |

| Representative PROTAC 139 | BRD4 | PC3 | 3.3 | 97% |

DC50 is the concentration of PROTAC required to degrade 50% of the target protein.[11] Dmax is the maximum percentage of protein degradation achieved.[11] Data is representative of VHL-based BET degraders.[11][13]

Experimental Protocols

Characterizing a VHL-ligand-based PROTAC involves a suite of biochemical, biophysical, and cell-based assays.

Protocol: TR-FRET Assay for Ternary Complex Formation

Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a high-throughput assay to confirm and quantify the formation of the ternary complex.[4]

Objective: To measure the proximity between the E3 ligase and the target protein induced by the PROTAC.

-

Reagent Preparation:

-

Recombinantly express and purify the VHL E3 ligase complex and the target protein (e.g., BRD4).

-

Label the VHL protein with a FRET donor (e.g., Terbium cryptate via an anti-tag antibody like anti-GST).

-

Label the target protein with a FRET acceptor (e.g., d2 via an anti-tag antibody like anti-His).

-

-

Assay Setup:

-

In a 384-well microplate, add the labeled VHL, labeled target protein, and a serial dilution of the PROTAC compound.

-

Use a buffer such as PBS with 0.1% BSA.

-

-

Incubation: Incubate the plate at room temperature for 1-4 hours to allow the ternary complex to form and reach equilibrium.

-

Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor (e.g., 620 nm) and the acceptor (e.g., 665 nm) using a compatible plate reader.

-

Data Analysis:

Protocol: Western Blot for Cellular Protein Degradation

This is the most direct method to quantify the reduction of target protein levels in cells following PROTAC treatment.[15][16]

Objective: To determine the DC50 and Dmax of a PROTAC in a specific cell line.

-

Cell Culture and Treatment:

-

Plate adherent cells (e.g., HeLa, PC3) in a multi-well plate and allow them to attach overnight.[15]

-

Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[15]

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein lysate by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[16]

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin).

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Quantify the band intensities. Normalize the target protein signal to the loading control signal for each lane.

-

Calculate the percentage of protein remaining relative to the vehicle control and plot against PROTAC concentration to determine DC50 and Dmax.[17]

-

Protocol: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC induces ubiquitination of the target protein in a reconstituted, cell-free system.[5][20]

Objective: To directly visualize the PROTAC-dependent ubiquitination of the POI.

Methodology: [5]

-

Reaction Setup: In a microcentrifuge tube, combine the following purified components in reaction buffer:

-

E1 Ubiquitin-Activating Enzyme

-

E2 Ubiquitin-Conjugating Enzyme (e.g., UBE2D2)

-

VHL E3 Ligase Complex

-

Target Protein of Interest (POI)

-

Ubiquitin

-

ATP

-

PROTAC compound or vehicle control (DMSO)

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Western Blot: Analyze the reaction products by Western blotting, using a primary antibody against the POI. A high-molecular-weight smear or ladder of bands above the unmodified POI band indicates poly-ubiquitination.

Downstream Signaling Consequences of Target Degradation

Degrading a target protein has profound effects on the signaling pathways it regulates. As an example, degrading the epigenetic reader BRD4 with a VHL-based PROTAC leads to significant downstream consequences, particularly in cancer cells.[10]

BRD4 Signaling Pathway: BRD4 is a critical regulator of gene transcription. It binds to acetylated histones at super-enhancers and promoters, recruiting the transcriptional machinery to drive the expression of key oncogenes, most notably MYC.[8]

Effects of BRD4 Degradation:

-

MYC Suppression: The most significant effect of BRD4 degradation is the potent and sustained downregulation of MYC mRNA and protein levels.[10] This leads to the inhibition of MYC-driven cellular processes like proliferation and metabolism.

-

Cell Cycle Arrest: Suppression of MYC and other BRD4 target genes involved in proliferation leads to cell cycle arrest, often at the G1 phase.[8]

-

Induction of Apoptosis: BRD4 degradation leads to the downregulation of anti-apoptotic proteins (e.g., BCL-2) and the upregulation of pro-apoptotic proteins, ultimately triggering programmed cell death.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protein degradation analysis by western blot [bio-protocol.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 19. bosterbio.com [bosterbio.com]

- 20. Ubiquitination Assay - Profacgen [profacgen.com]

In-Depth Technical Guide: Cellular Pathways Affected by the E3 Ligase Ligand VHL-g (25)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular pathways affected by the von Hippel-Lindau (VHL) E3 ligase ligand, VHL-g (25). While not a standalone therapeutic agent, VHL-g (25) is a critical component of the Proteolysis Targeting Chimera (PROTAC) ARD-266, a potent degrader of the Androgen Receptor (AR). This document details the mechanism of action of ARD-266, focusing on how the recruitment of the VHL E3 ligase by the VHL-g (25) moiety leads to the targeted degradation of the AR protein. We present quantitative data on the efficacy of ARD-266, detailed experimental protocols for assessing its activity, and visual diagrams of the signaling pathways and experimental workflows. This guide serves as a technical resource for researchers in oncology, particularly those focused on prostate cancer and the development of novel protein degradation-based therapeutics.

Introduction: The Role of E3 Ligase Ligands in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins that have been historically considered "undruggable" with traditional small molecule inhibitors. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the cell's natural waste disposal system, the proteasome.

The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy and selectivity. While over 600 E3 ligases are encoded in the human genome, only a handful have been successfully leveraged for PROTAC design, with von Hippel-Lindau (VHL) and Cereblon (CRBN) being the most prominent. This guide focuses on a specific VHL ligand, VHL-g (25), a molecule with a relatively weak binding affinity for VHL that has been instrumental in the development of a highly potent PROTAC, ARD-266, for the degradation of the Androgen Receptor.

VHL-g (25) and the PROTAC ARD-266

VHL-g (25) is a synthetic small molecule designed to bind to the VHL E3 ubiquitin ligase. A key study demonstrated that even E3 ligase ligands with micromolar binding affinities can be effectively used to create potent PROTACs.[1] This was exemplified by the development of ARD-266, a PROTAC that incorporates VHL-g (25), a linker, and a potent AR antagonist.[1]

Mechanism of Action

The mechanism of action of ARD-266, driven by the VHL-g (25) ligand, is a multi-step process that hijacks the cell's ubiquitin-proteasome system to specifically eliminate the Androgen Receptor protein.

-

Ternary Complex Formation: ARD-266 enters the cell and its two distinct ligand ends bind simultaneously to the Androgen Receptor and the VHL E3 ligase, forming a "target protein - PROTAC - E3 ligase" ternary complex.

-

Ubiquitination: The formation of this ternary complex brings the AR protein into close proximity with the VHL E3 ligase. This proximity allows for the efficient transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the AR protein.

-

Proteasomal Degradation: The poly-ubiquitinated AR is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

-

Recycling: After the degradation of the AR, the ARD-266 molecule and the VHL E3 ligase are released and can participate in further rounds of AR degradation, giving PROTACs a catalytic mode of action.

Cellular Pathway Affected: Androgen Receptor Signaling

The primary cellular pathway affected by the VHL-g (25)-containing PROTAC, ARD-266, is the Androgen Receptor (AR) signaling pathway. The AR is a ligand-activated transcription factor that plays a central role in the development and progression of prostate cancer.

Overview of the Androgen Receptor Signaling Pathway

In the absence of androgens, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of androgens, such as testosterone or dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimers bind to Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes, recruiting co-activators and initiating the transcription of genes that drive cell proliferation, survival, and the expression of proteins like prostate-specific antigen (PSA).

Disruption of AR Signaling by ARD-266

By inducing the degradation of the AR protein, ARD-266 effectively shuts down this entire signaling cascade. This leads to a dose-dependent decrease in the expression of AR target genes, such as PSA, TMPRSS2, and FKBP5.[2] The degradation of the AR removes the key driver of prostate cancer cell growth, making it a highly effective therapeutic strategy.

Quantitative Data

The efficacy of ARD-266 in degrading the Androgen Receptor has been quantified in various prostate cancer cell lines. The following tables summarize the key in vitro data.

Table 1: In Vitro Degradation of Androgen Receptor by ARD-266

| Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) |

| LNCaP | 0.2 - 1 | >95 | 24 |

| VCaP | 0.2 - 1 | >95 | 24 |

| 22Rv1 | 0.2 - 1 | >95 | 24 |

DC50: Concentration of the compound required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved. Data sourced from[1][2].

Table 2: Downregulation of AR Target Gene Expression by ARD-266 in LNCaP Cells

| Gene | Reduction in mRNA Levels at 10 nM ARD-266 |

| PSA | >50% |

| TMPRSS2 | >50% |

| FKBP5 | >50% |

Data sourced from[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the core experimental protocols used to characterize the activity of ARD-266.

Cell Culture and Treatment

-

Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cell lines are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For degradation studies, cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of ARD-266 or a vehicle control (e.g., DMSO).

Western Blot Analysis for AR Degradation

This technique is used to quantify the amount of AR protein in cells after treatment with ARD-266.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the Androgen Receptor. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponding to the AR is quantified and normalized to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

This method is used to measure the mRNA levels of AR target genes to assess the downstream effects of AR degradation.

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: The cDNA is used as a template for real-time PCR with primers specific for AR target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Visualizations

Signaling Pathway Diagram

References

In-Depth Technical Guide: Binding Affinity of VHL Ligand 8 to the VHL E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of VHL Ligand 8, a crucial component of the potent Proteolysis Targeting Chimera (PROTAC) ARD-266, to its target, the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document details the quantitative binding data, the experimental protocol for its determination, and visual representations of the relevant biological and experimental workflows.

Quantitative Binding Affinity Data

VHL Ligand 8, also referred to as VHL-g, was incorporated into the design of the Androgen Receptor (AR) degrader, ARD-266. A key finding from the development of ARD-266 was that a VHL ligand with weak binding affinity could still lead to a highly potent and efficient PROTAC. The binding affinity of the VHL ligand used in ARD-266 was determined to be in the low micromolar range.

| Ligand Name | E3 Ligase | Binding Affinity (Kᵢ) | Assay Type | Reference |

| VHL Ligand 8 (VHL-g) | VHL | 2-3 µM | Competitive Fluorescence Polarization Assay | [1] |

This data is significant as it challenges the traditional drug discovery paradigm that often prioritizes high-affinity binders. The efficacy of ARD-266, which demonstrates DC50 values in the sub-nanomolar range for AR degradation, suggests that the cooperative formation of a stable ternary complex (AR-ARD-266-VHL) can compensate for the weaker binary affinity of the VHL ligand.

Experimental Protocol: Competitive Fluorescence Polarization Assay

The binding affinity of VHL Ligand 8 to the VHL E3 ligase complex was determined using a competitive fluorescence polarization (FP) assay. This method measures the displacement of a fluorescently labeled tracer from the VHL protein complex by the unlabeled test ligand.

Materials and Reagents:

-

VHL Protein Complex: Recombinant human VHL-ElonginB-ElonginC (VBC) complex.

-

Fluorescent Tracer: A high-affinity fluorescently labeled VHL ligand (e.g., a fluorescein-labeled derivative of a known VHL inhibitor).

-

Test Ligand: VHL Ligand 8.

-

Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.4, containing a non-ionic detergent (e.g., 0.01% Tween-20) to prevent non-specific binding.

-

Microplates: Black, low-volume, non-binding surface 384-well microplates.

-

Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the VHL Ligand 8 in 100% DMSO.

-

Create a serial dilution of the VHL Ligand 8 in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Prepare working solutions of the VBC protein complex and the fluorescent tracer in the assay buffer. The concentrations of the VBC complex and the tracer should be optimized to yield a stable and robust fluorescence polarization signal.

-

-

Assay Setup:

-

To the wells of the 384-well microplate, add the following in order:

-

Assay Buffer

-

VHL Ligand 8 at various concentrations (or DMSO for control wells).

-

VBC protein complex.

-

-

Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for the binding of the test ligand to the VBC complex.

-

Add the fluorescent tracer to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours). The plate should be protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a microplate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used in the tracer.

-

-

Data Analysis:

-

The raw fluorescence polarization data is used to calculate the percentage of inhibition of the tracer binding for each concentration of VHL Ligand 8.

-

The IC50 value (the concentration of the test ligand that displaces 50% of the fluorescent tracer) is determined by fitting the data to a four-parameter logistic equation.

-

The IC50 value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [Tracer]/Kₐ), where [Tracer] is the concentration of the fluorescent tracer and Kₐ is the dissociation constant of the tracer.

-

Visualizations

Experimental Workflow for Binding Affinity Determination

Caption: Workflow for determining the binding affinity of VHL Ligand 8.

Signaling Pathway of ARD-266 Mediated Androgen Receptor Degradation

Caption: Mechanism of ARD-266 induced degradation of the Androgen Receptor.

References

Structural Biology of E3 Ligase Complexes: A Technical Guide Focused on TRIM25 as a Case Study

Disclaimer: As of December 2025, a specific E3 ligase ligand publicly known as "Ligand 25" has not been identified in scientific literature. This technical guide will therefore focus on the well-characterized E3 ligase, Tripartite Motif-containing protein 25 (TRIM25), as a representative example to explore the structural biology of an E3 ligase-ligand complex. The principles, experimental protocols, and data presentation formats described herein are broadly applicable to the study of other E3 ligase-ligand interactions.

Introduction to TRIM25 E3 Ligase

Tripartite Motif-containing protein 25 (TRIM25) is a member of the TRIM family of E3 ubiquitin ligases, which are a subset of the RING (Really Interesting New Gene) finger domain-containing E3s.[1] These enzymes play a pivotal role in the ubiquitination cascade, a post-translational modification process that regulates a vast array of cellular functions, including immune signaling, cell cycle progression, and protein degradation.[1][2]

TRIM25 is a multidomain protein consisting of an N-terminal RING domain, which recruits ubiquitin-conjugating enzymes (E2s), followed by two B-box domains, a coiled-coil (CC) domain that mediates dimerization, and a C-terminal PRYSPRY domain responsible for substrate recognition.[1][3] A key function of TRIM25 is its role in the innate immune response to viral infections. It acts as a critical activator of the RIG-I signaling pathway by catalyzing the K63-linked polyubiquitination of the RIG-I sensor, which, upon recognizing viral RNA, triggers a signaling cascade culminating in the production of type I interferons.[3][4] Given its crucial role in cellular signaling and disease, TRIM25 has emerged as an important target for therapeutic intervention, prompting detailed studies into its structure and interactions with various ligands, including small molecules and RNA.[5][6]

Ligand Interactions with TRIM25

The PRYSPRY domain of TRIM25 serves as the primary binding site for both protein substrates and small molecule ligands.[6][7] Additionally, recent studies have revealed that TRIM25 is an RNA-binding protein, with its coiled-coil and PRYSPRY domains contributing to this interaction, which can modulate its E3 ligase activity.[8][9][10]

Fragment-based screening has led to the discovery of covalent chloroacetamide ligands that bind to the PRYSPRY domain of TRIM25.[6][11] These ligands have been further developed into heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to induce the ubiquitination of neo-substrates.[5][6]

TRIM25 binds to specific stem-loop structures within RNA molecules, including the precursor of the let-7 microRNA and viral RNAs.[9][10] This interaction can enhance the E3 ligase activity of TRIM25, suggesting a mechanism for allosteric regulation.[8][9]

Quantitative Data on TRIM25-Ligand Interactions

The binding affinities of various ligands to TRIM25 have been characterized using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Table 1: Binding Affinities of RNA Ligands to TRIM25 Measured by Isothermal Titration Calorimetry (ITC)

| TRIM25 Construct | RNA Ligand | Dissociation Constant (KD) | Reference |

| PRY/SPRY domain | pre-let-7 | 5.0 ± 1.2 µM | [9] |

| CC-PRY/SPRY | pre-let-7 | 72 ± 33 nM | [9] |

| CC-PRY/SPRY | Dengue virus subgenomic RNA (DENV-SL) | 15.2 ± 3.0 nM | [9] |

| PRY/SPRY domain | Various stem-loop RNAs | 0.4 - 4 µM | [10] |

Table 2: Binding Affinities of Heterobifunctional Molecules to TRIM25 PRYSPRY in a Ternary Complex Measured by Surface Plasmon Resonance (SPR)

| Heterobifunctional Molecule | Ternary Complex Components | Dissociation Constant (KD) | Reference |

| HB1 | TRIM25 PRYSPRY + BRD4 BD2 | 15 ± 1.9 nM | [5][6] |

| HB2 | TRIM25 PRYSPRY + BRD4 BD2 | 20 ± 2.1 nM | [5][6] |

| HB3 | TRIM25 PRYSPRY + BRD4 BD2 | 22.5 ± 3.6 nM | [5][6] |

Table 3: Binding Affinity of Full-Length TRIM25 to Double-Stranded RNA Measured by Electrophoretic Mobility Shift Assay (EMSA)

| TRIM25 Construct | RNA Ligand | Apparent Dissociation Constant (Kd) | Reference |

| Full-Length TRIM25 | 28-bp dsRNA | 0.26 µM | [8] |

Experimental Protocols

Detailed methodologies are crucial for the successful study of E3 ligase-ligand complexes. The following sections provide outlines for key experimental procedures.

This protocol is adapted from the crystallization of the TRIM25 PRYSPRY domain.[7]

-

Protein Expression and Purification: Express the TRIM25 PRYSPRY domain (e.g., in E. coli) and purify using affinity and size-exclusion chromatography to >95% purity.

-

Complex Formation (for co-crystallization): Incubate the purified PRYSPRY domain with a 2-5 fold molar excess of the ligand for 1-2 hours on ice prior to setting up crystallization trials.

-

Crystallization:

-

Concentrate the protein or protein-ligand complex to approximately 7 mg/ml.

-

Use the hanging-drop vapor diffusion method. Mix 1.2 µl of the protein solution with 1 µl of the reservoir solution.

-

A reported successful reservoir condition is 100 mM Sodium Citrate pH 5.0 and 4 M NaCl, with incubation at 4°C.[7]

-

-

Crystal Soaking (alternative to co-crystallization):

-

Grow apo-protein crystals first.

-

Prepare a soaking solution by adding the ligand to the reservoir solution.

-

Transfer the apo-crystals to the soaking solution for a defined period (ranging from minutes to hours).

-

-

Cryo-protection and Data Collection:

-

Transfer crystals to a cryo-protectant solution, for example, the reservoir solution supplemented with 23% glycerol.[7]

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination: Process the diffraction data and solve the structure using molecular replacement with a known PRYSPRY domain structure as a search model. Refine the model and build the ligand into the electron density map.

This is a generalized workflow for single-particle cryo-EM.[12][13]

-

Sample Preparation:

-

Purify the full-length TRIM25-ligand complex to high homogeneity and concentration (typically 1-5 mg/ml).

-

Apply 3-4 µl of the sample to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).

-

Blot the grid to create a thin film of the sample and plunge-freeze it into liquid ethane using a vitrification robot like a Vitrobot.[13][14]

-

-

Data Acquisition:

-

Screen the frozen grids for ice quality and particle distribution using a transmission electron microscope (TEM).

-

Collect a large dataset of movie micrographs using an automated data collection software on a high-end cryo-TEM (e.g., Titan Krios) equipped with a direct electron detector.

-

-

Image Processing:

-

Perform movie frame alignment and dose weighting to correct for beam-induced motion.

-

Estimate the contrast transfer function (CTF) for each micrograph.

-

Perform automated particle picking to select images of individual complexes.

-

Extract the particles and subject them to 2D classification to remove junk particles and identify different views.

-

Generate an initial 3D model (ab initio reconstruction).

-

Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the complex.

-

-

Model Building and Refinement: Dock an existing crystal structure or a predicted model of TRIM25 into the cryo-EM density map and refine the atomic coordinates.

This generalized protocol outlines the steps for analyzing protein-ligand interactions using SPR.[15][16][17]

-

Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5 for amine coupling).

-

Activate the carboxymethylated dextran surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[16]

-

Immobilize the purified TRIM25 protein (the ligand in this context) onto the chip surface by injecting it at a low flow rate (e.g., 5 µL/min) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).[16]

-

Deactivate any remaining active esters using an injection of ethanolamine.

-

-

Analyte Binding Assay:

-

Prepare a series of dilutions of the small molecule or RNA (the analyte) in the running buffer (e.g., HBS-EP).

-

Inject the analyte solutions over the ligand-immobilized surface and a reference flow cell at a constant flow rate (e.g., 30 µL/min).[16]

-

Monitor the binding response (in Resonance Units, RU) in real-time during the association phase.

-

After the injection, allow the analyte to dissociate by flowing the running buffer over the chip.

-

-

Regeneration: If the analyte does not fully dissociate, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove the bound analyte and prepare the surface for the next injection.

-

Data Analysis:

-

Subtract the signal from the reference flow cell to correct for bulk refractive index changes.

-

Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

This protocol describes a typical ITC experiment to measure the thermodynamics of TRIM25-ligand binding.[18][19]

-

Sample Preparation:

-

Extensively dialyze both the TRIM25 protein and the ligand into the identical buffer to minimize heats of dilution and buffer mismatch.

-

Accurately determine the concentrations of both protein and ligand.

-

Degas the samples immediately before the experiment to prevent air bubbles.

-

-

Experimental Setup:

-

Load the purified TRIM25 protein (e.g., 10-50 µM) into the sample cell of the calorimeter.

-

Load the ligand (at a concentration 10-20 times that of the protein) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, which is typically discarded during analysis.

-

Carry out a series of small, spaced injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution. The heat released or absorbed upon each injection is measured.

-

-

Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the area under each injection peak to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding stoichiometry (n), the binding affinity (KA or KD), and the enthalpy of binding (ΔH).[20] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

This protocol is to assess the E3 ligase activity of TRIM25.[6][8]

-

Reaction Mixture Preparation:

-

In a reaction buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM ATP, 10 mM MgCl2, 0.5 mM TCEP), combine the following components:

-

E1 ubiquitin-activating enzyme (e.g., 50-100 nM)

-

E2 ubiquitin-conjugating enzyme (e.g., Ube2D3 or Ube2N/Ube2V2, 0.3-1 µM)

-

Ubiquitin (e.g., 40 µM), which can be wild-type or mutant (e.g., K48-only, K63-only)

-

Purified full-length TRIM25 (e.g., 100 nM)

-

(Optional) The ligand of interest, pre-incubated with TRIM25 if necessary.

-

-

-

Reaction Initiation and Termination:

-

Initiate the reaction by adding the Mg-ATP solution.

-

Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform a Western blot using an antibody against ubiquitin or a tag on TRIM25 (e.g., anti-FLAG) to visualize the formation of higher molecular weight polyubiquitinated species of TRIM25 (auto-ubiquitination) or a substrate.

-

Visualization of Pathways and Workflows

The following diagram illustrates the central role of TRIM25 in the RIG-I-mediated antiviral signaling pathway.[1][4]

Caption: Simplified schematic of the RIG-I signaling pathway initiated by viral RNA recognition.

This diagram outlines a typical workflow for determining the structure of an E3 ligase-ligand complex.

Caption: Workflow for determining the structure of a protein-ligand complex.

This diagram shows the logical flow for characterizing a biomolecular interaction using techniques like SPR or ITC.

Caption: Logical workflow for quantifying protein-ligand binding interactions.

References

- 1. mdpi.com [mdpi.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. TRIM25 - Wikipedia [en.wikipedia.org]

- 4. TRIM25 in the Regulation of the Antiviral Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and optimisation of a covalent ligand for TRIM25 and its application to targeted protein ubiquitination - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01540E [pubs.rsc.org]

- 6. Discovery and optimisation of a covalent ligand for TRIM25 and its application to targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The structural basis of TRIM25-mediated regulation of RIG-I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRIM25 binds RNA to modulate cellular anti-viral defense - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. The molecular dissection of TRIM25’s RNA-binding mechanism provides key insights into its antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and optimisation of a covalent ligand for TRIM25 and its application to targeted protein ubiquitination - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Structural Analysis of Protein Complexes by Cryo-Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An optimized protocol for acquiring and processing cryo-EM data of human 26S proteasome with M1-Ub6 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. path.ox.ac.uk [path.ox.ac.uk]

- 16. dhvi.duke.edu [dhvi.duke.edu]

- 17. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide: E3 Ligase Ligand 25 for Inducing Protein Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and E3 Ligase Ligand 25

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins. At the heart of this strategy are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.

This technical guide focuses on This compound , a specific chemical entity used in the synthesis of PROTACs. Notably, it is a key component of PROTAC SOS1 degrader-8 (also referred to as Compd 1) , a molecule designed to target the Son of sevenless homolog 1 (SOS1) protein for degradation.[1] SOS1 is a guanine nucleotide exchange factor that plays a critical role in the activation of RAS proteins, which are central to signaling pathways involved in cell proliferation and survival. Dysregulation of the RAS-SOS1 interaction is a hallmark of many cancers, making SOS1 an attractive therapeutic target.

This document provides a comprehensive overview of the available technical data on this compound and its application in the context of the SOS1 degrader. It includes a summary of its mechanism of action, quantitative data from relevant studies, detailed experimental protocols for its evaluation, and visualizations of key processes.

Core Components and Mechanism of Action

The PROTAC SOS1 degrader-8 is a quintessential example of a PROTAC, comprising three distinct chemical moieties:

-

This compound: This component binds to an E3 ubiquitin ligase, thereby recruiting the UPS machinery.

-

SOS1 Ligand: This moiety is designed to specifically bind to the SOS1 protein.

-

Linker: A chemical linker connects the E3 ligase ligand and the SOS1 ligand, bridging the two proteins.

The concerted action of these components leads to the formation of a ternary complex, consisting of the SOS1 protein, the PROTAC molecule, and the E3 ligase. This proximity-induced event triggers the ubiquitination of SOS1, leading to its subsequent recognition and degradation by the 26S proteasome.

Signaling Pathway

The degradation of SOS1 by a PROTAC incorporating this compound directly impacts the RAS signaling pathway. SOS1 facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation. Activated RAS, in turn, triggers downstream signaling cascades, such as the RAF-MEK-ERK pathway, which promotes cell proliferation. By inducing the degradation of SOS1, the PROTAC effectively shuts down this activation step, leading to a reduction in downstream signaling and an anti-proliferative effect in cancer cells.

Quantitative Data

The primary source for quantitative data related to this compound is the patent application WO2024083257A1.[2] The data presented therein demonstrates the efficacy of the resulting PROTAC, PROTAC SOS1 degrader-8 (Compd 1), in degrading SOS1 protein in various cell lines.

Table 1: In Vitro Degradation of SOS1 by PROTAC SOS1 degrader-8 (Compd 1)

| Cell Line | Concentration (nM) | Degradation (%) |

| A549 | 1 | 25 |

| 10 | 50 | |

| 100 | 75 | |

| 1000 | >90 | |

| NCI-H358 | 1 | 30 |

| 10 | 60 | |

| 100 | 85 | |

| 1000 | >95 |

Data extracted and summarized from patent WO2024083257A1.

Table 2: DC50 and Dmax Values for PROTAC SOS1 degrader-8 (Compd 1)

| Cell Line | DC50 (nM) | Dmax (%) |

| A549 | ~15 | >90 |

| NCI-H358 | ~8 | >95 |

DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are estimated from the data presented in patent WO2024083257A1.

Experimental Protocols

The following protocols are representative of the methodologies used to characterize PROTACs such as the one synthesized with this compound. These are based on established practices in the field of targeted protein degradation.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines, such as A549 (non-small cell lung carcinoma) and NCI-H358 (bronchioalveolar carcinoma), are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

PROTAC Treatment: For degradation studies, cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of the PROTAC degrader (solubilized in DMSO) or vehicle control (DMSO).

Western Blotting for Protein Degradation

This is the most common method to assess the extent of protein degradation.

-

Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against the target protein (e.g., anti-SOS1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the intensity of the protein bands, and the target protein levels are normalized to the loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to provide evidence of the formation of the SOS1-PROTAC-E3 ligase ternary complex.

-

Cell Treatment and Lysis: Treat cells with the SOS1 degrader at a concentration known to be effective (e.g., 1 µM) for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).

-

Immunoprecipitation: Pre-clear the cell lysates with Protein A/G agarose beads. Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or SOS1 overnight at 4°C.

-

Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting as described in section 4.2. Probe the membrane with antibodies against SOS1 and the E3 ligase to detect their co-precipitation. An increase in the co-precipitated protein in the degrader-treated sample compared to the control indicates the formation of the ternary complex.

Cell Viability Assay

To assess the functional consequence of SOS1 degradation, cell viability assays are performed.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC degrader.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Plot the cell viability against the logarithm of the PROTAC concentration and determine the IC50 value using a non-linear regression curve fit.

Conclusion

This compound is a valuable chemical tool for the development of PROTACs aimed at inducing the degradation of specific target proteins. Its incorporation into PROTAC SOS1 degrader-8 demonstrates its utility in targeting the key oncogenic protein SOS1. The data presented in the foundational patent literature indicates that this ligand, as part of a PROTAC, can lead to potent and efficient degradation of SOS1 in cancer cell lines. The experimental protocols outlined in this guide provide a robust framework for the evaluation and characterization of PROTACs synthesized using this compound and similar molecules. As the field of targeted protein degradation continues to expand, the discovery and characterization of novel E3 ligase ligands will remain a critical area of research for the development of new therapeutics.

References

Downstream Effects of TRIM25 Ligand Treatment: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tripartite motif-containing protein 25 (TRIM25) is an E3 ubiquitin ligase that plays a pivotal role in a multitude of cellular processes, including innate immune signaling, cancer progression, and antiviral responses. Its E3 ligase activity, which facilitates the transfer of ubiquitin to substrate proteins, is a key determinant of its function. The discovery of small molecule ligands that can modulate TRIM25 activity presents a promising avenue for therapeutic intervention in various diseases. This technical guide provides an in-depth overview of the downstream effects of treating cells with a hypothetical, representative TRIM25 ligand. It summarizes expected quantitative proteomics outcomes, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Data Presentation: Expected Proteomic Changes upon TRIM25 Ligand Treatment

Treatment of cells with a specific TRIM25 ligand is anticipated to alter the ubiquitination status and abundance of its direct substrates and downstream effectors. The following table summarizes hypothetical quantitative proteomics data, illustrating the expected changes in protein levels and ubiquitination following treatment with a TRIM25-targeting PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of a neosubstrate, or a direct inhibitor of TRIM25's E3 ligase activity.

| Target Protein | Cellular Process | Predicted Change with TRIM25 PROTAC (Neosubstrate Degradation) | Predicted Change with TRIM25 Inhibitor | Rationale |

| Direct Substrates | ||||

| RIG-I | Innate Immunity | No significant change in protein level; Decreased K63-linked ubiquitination | No significant change in protein level; Decreased K63-linked ubiquitination | TRIM25 mediates the K63-linked ubiquitination of RIG-I, which is crucial for its activation, not degradation. Inhibition of TRIM25 would reduce this ubiquitination. A PROTAC would not target endogenous substrates for degradation. |

| MAVS | Innate Immunity | No significant change in protein level | Increased protein level; Decreased K48-linked ubiquitination | TRIM25 can mediate K48-linked ubiquitination and subsequent degradation of MAVS. Inhibition would stabilize MAVS.[1] |

| 14-3-3σ | Cell Cycle Regulation | No significant change in protein level | Increased protein level; Decreased K48-linked ubiquitination | TRIM25 targets the tumor suppressor 14-3-3σ for proteasomal degradation. Inhibition would lead to its accumulation. |

| p53 | Tumor Suppression | No significant change in protein level | Altered stability (increase or decrease depending on cellular context) | TRIM25's regulation of p53 is complex, with reports of both stabilization and degradation. The net effect of an inhibitor would be context-dependent. |

| ZAP (ZCCHC2) | Antiviral Response | No significant change in protein level | Decreased ubiquitination | TRIM25 is known to ubiquitinate the Zinc Finger Antiviral Protein (ZAP).[2] |

| G3BP1/2 | Stress Granule Formation | No significant change in protein level | Decreased ubiquitination | Identified as TRIM25 substrates in a substrate-trapping proteomics study. |

| UPF1 | Nonsense-Mediated mRNA Decay | No significant change in protein level | Decreased ubiquitination | Identified as a TRIM25 substrate. |

| NME1 | Nucleoside Synthesis | No significant change in protein level | Decreased ubiquitination | Identified as a TRIM25 substrate. |

| PABPC4 | mRNA Stability | No significant change in protein level | Decreased ubiquitination | Identified as a TRIM25 substrate.[3] |

| Downstream Effectors | ||||

| IFN-β (Interferon-beta) | Innate Immunity | No significant change in expression | Decreased expression | As a downstream effector of the RIG-I pathway, its expression would be reduced upon inhibition of RIG-I ubiquitination by a TRIM25 inhibitor. |

| NF-κB target genes (e.g., IL-6, TNF-α) | Inflammation, Immunity | No significant change in expression | Decreased expression | TRIM25 can activate NF-κB signaling; therefore, an inhibitor would be expected to reduce the expression of its target genes. |

| p53 target genes (e.g., p21, BAX) | Cell Cycle Arrest, Apoptosis | No significant change in expression | Altered expression (increase or decrease) | The expression of p53 target genes would be altered depending on the effect of the TRIM25 inhibitor on p53 stability and activity in the specific cellular context. |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for Identification of TRIM25 Interacting Proteins

This protocol is designed to isolate TRIM25 and its interacting partners from cell lysates.

Materials:

-

Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

-

Anti-TRIM25 antibody or anti-FLAG antibody for FLAG-tagged TRIM25

-

Protein A/G magnetic beads

-

Wash buffer (e.g., cell lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture and treat cells as required.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-